4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

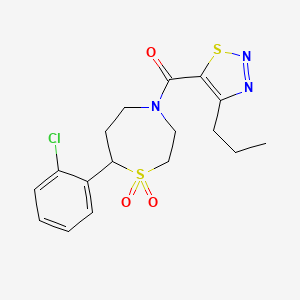

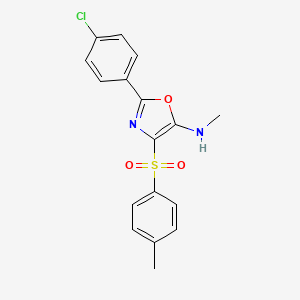

“4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde” is a chemical compound with the CAS Number: 2225146-35-8 . It has a molecular weight of 223.46 and its IUPAC name is the same as the common name .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde”, can be achieved through various methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis

The InChI code for this compound is1S/C5H4BrClN2O/c1-9-5(7)4(6)3(2-10)8-9/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . Additionally, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can produce a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s density is 1.558 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Discovery

Pyrazoles, including 4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde, have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals .

Agrochemistry

In the field of agrochemistry, pyrazoles are frequently used due to their various biological activities . They can be used in the development of new pesticides and herbicides .

Coordination Chemistry

Pyrazoles are also used in coordination chemistry . They can act as ligands to form complexes with various metals .

Organometallic Chemistry

In organometallic chemistry, pyrazoles can be used to synthesize various organometallic compounds . These compounds have applications in catalysis, materials science, and other areas .

Synthesis of 1,4’-Bipyrazoles

4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde can be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles have various applications in medicinal chemistry, materials science, and other fields .

Preparation of Solid Hexacoordinate Complexes

4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde can be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . These complexes have potential applications in materials science .

Synthesis of Bioactive Compounds

Pyrazoles, including 4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde, are frequently used as scaffolds in the synthesis of bioactive chemicals . For example, a synthesized pyrazole derivative was found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

Synthesis of Industrially Crucial Chemicals

Pyrazole derivatives, including 4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde, have high synthetical versatility that allows the obtention of industrially and pharmaceutically crucial chemicals . This makes them an important area of organic chemistry .

Safety and Hazards

Propiedades

IUPAC Name |

4-bromo-5-chloro-1-methylpyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2O/c1-9-5(7)4(6)3(2-10)8-9/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHJZNCUQCISTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C=O)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2575741.png)

![6-(3-Chlorophenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2575742.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B2575747.png)

![6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2575754.png)

![Benzyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetate](/img/structure/B2575755.png)

![N-(3,5-difluorophenyl)-2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2575756.png)

![4-ethyl-5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2575758.png)